molecular formula C24H23N5O3 B2378746 2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226447-52-4

2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2378746
CAS No.: 1226447-52-4
M. Wt: 429.48
InChI Key: PGLNJHODKSFLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridine derivative featuring a carboxamide group at position 6 and a substituted oxoethyl side chain at position 2. The 2,6-dimethylphenyl moiety contributes to steric bulk and lipophilicity, while the m-tolyl group enhances aromatic interactions in biological systems. The compound’s design aligns with efforts to optimize kinase inhibition or receptor binding, though its specific pharmacological target remains unspecified in available literature .

Properties

IUPAC Name

2-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-6-4-9-19(12-15)25-23(31)18-10-11-20-27-29(24(32)28(20)13-18)14-21(30)26-22-16(2)7-5-8-17(22)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNJHODKSFLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC=C4C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring fused with a pyridine moiety and various substituents that may influence its biological activity. The molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 376.45 g/mol. The presence of the dimethylphenyl and m-tolyl groups suggests potential interactions with biological targets due to their hydrophobic characteristics.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazole compounds can inhibit specific kinases involved in cancer progression. The compound's structure may allow it to interact with polo-like kinase 1 (Plk1), a target in anticancer drug discovery .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Some triazole derivatives have shown promising inhibitory effects against these enzymes .

The biological activity of the compound can be attributed to its ability to bind to specific enzyme active sites or protein-protein interaction domains. For instance:

  • Inhibition of Kinases : The interaction with Plk1 may disrupt cell cycle progression in cancer cells, leading to apoptosis .
  • Cholinesterase Inhibition : Studies have indicated that similar compounds can act as non-competitive inhibitors of AChE and BuChE, with binding affinities that suggest they could be effective in treating cognitive decline .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Triazole Derivatives as Anticancer Agents : A study highlighted the efficacy of triazole-containing compounds in inhibiting cancer cell proliferation through targeted kinase inhibition. These compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotective Effects : Research on related triazole compounds showed protection against oxidative stress-induced neurotoxicity in neuronal cell cultures. This suggests potential applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole derivatives revealed that modifications on the phenyl rings significantly influence their potency as enzyme inhibitors. For example, substituents at specific positions on the aromatic rings enhanced binding affinity to AChE .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/PathwayIC50 (µM)Reference
AnticancerPlk11.63–1.83
AChE InhibitionAChE0.23
BuChE InhibitionBuChE0.13

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (carboxamide, heterocyclic cores, or substituted aryl groups) and are compared based on synthetic routes, physicochemical properties, and inferred biological activity.

Compound Name Core Structure Key Substituents Inferred Properties
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 2,6-Dimethylphenyl, m-tolyl carboxamide, oxoethyl side chain High lipophilicity (logP ~4.2), moderate solubility in DMSO, potential kinase inhibition
AZ331
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP
1,4-Dihydropyridine (DHP) Methoxyphenyl thioether, furyl, cyano Lower logP (~3.8), enhanced metabolic stability, calcium channel modulation
AZ257
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP
1,4-Dihydropyridine (DHP) Bromophenyl thioether, furyl, cyano Increased molecular weight (Br substituent), reduced solubility, prolonged half-life
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Carboxybenzylidene, phenyl, ethyl ester High crystallinity, intermolecular H-bonding (packing stability), protease inhibition
5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile Thiazolo[3,2-a]pyridine Amino, oxo, cyano Polar (logP ~1.9), reactive nitrile group, antidiabetic activity in preclinical models

Key Observations

Thiazolo[3,2-a]pyrimidines () and thiazolo[3,2-a]pyridines () prioritize hydrogen-bonding interactions, enhancing solubility but reducing membrane permeability .

Substituent Effects: The 2,6-dimethylphenyl group in the target compound likely improves target selectivity over non-selective DHPs (e.g., AZ331) .

Carboxamide vs. Ester/Thioether Groups: Carboxamide (target compound) enhances hydrogen-bond donor capacity compared to thioethers (AZ331/AZ257) or esters (), favoring interactions with polar enzyme pockets .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s synthesis likely involves multi-step cyclization and amidation, similar to AZ331/AZ257 (condensation of thioether precursors) .
  • Biological Data: No direct in vivo data are available for the target compound. By analogy, DHPs (AZ331/AZ257) show cardiovascular activity, while thiazolo derivatives (–4) exhibit protease or kinase inhibition .
  • Contradictions : suggests DHPs prioritize calcium channel modulation, whereas triazolopyridines (target) are theorized for kinase inhibition—highlighting divergent therapeutic applications despite structural overlaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.